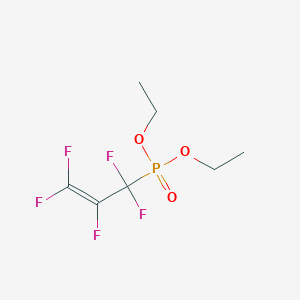

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate

Description

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated organophosphorus compound characterized by a pentafluoropropenyl group attached to a diethyl phosphonate ester. The presence of five fluorine atoms on the propenyl moiety introduces strong electron-withdrawing effects, enhancing the compound’s stability and reactivity in specific chemical transformations, such as conjugate additions or Horner-Wadsworth-Emmons (HWE) olefinations.

Properties

CAS No. |

132485-71-3 |

|---|---|

Molecular Formula |

C7H10F5O3P |

Molecular Weight |

268.12 g/mol |

IUPAC Name |

3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene |

InChI |

InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)7(11,12)5(8)6(9)10/h3-4H2,1-2H3 |

InChI Key |

WBIOEOBRVVLAKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction with Pentafluoropropenyl Halides

The Michaelis-Arbuzov reaction, a classical method for synthesizing phosphonates, involves the reaction of trialkyl phosphites with alkyl halides. For Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate, this approach would require 1,1,2,3,3-pentafluoroprop-2-en-1-yl bromide (or chloride) and triethyl phosphite.

Proposed Mechanism :

- Nucleophilic Attack : Triethyl phosphite attacks the electrophilic carbon in the allylic halide, displacing the halide ion.

- Rearrangement : The intermediate undergoes Arbuzov rearrangement to form the phosphonate ester.

Example Protocol :

- Reagents : 1,1,2,3,3-Pentafluoroprop-2-en-1-yl bromide (1 equiv), triethyl phosphite (1.2 equiv).

- Conditions : Reflux in anhydrous toluene at 110°C for 12–24 hours under nitrogen.

- Workup : Aqueous extraction to remove dialkyl phosphate byproducts, followed by distillation under reduced pressure.

Challenges :

Radical Addition of Diethyl Phosphite to Pentafluoropropene

Radical-mediated phosphorylation offers an alternative route, leveraging the reactivity of fluorinated alkenes. This method avoids stoichiometric metal reagents and operates under mild conditions.

Proposed Mechanism :

- Initiation : A radical initiator (e.g., AIBN) generates phosphite radicals from diethyl phosphite.

- Addition : The radical adds to pentafluoropropene, forming a stabilized allylic radical.

- Termination : Hydrogen abstraction yields the phosphonate product.

Example Protocol :

- Reagents : Pentafluoropropene (1 equiv), diethyl phosphite (1.1 equiv), AIBN (0.1 equiv).

- Conditions : UV irradiation at 25°C in acetonitrile for 6 hours.

- Workup : Column chromatography on silica gel eluting with hexane/ethyl acetate.

Advantages :

Horner–Wadsworth–Emmons Reaction-Derived Synthesis

While the HWE reaction typically employs phosphonates as reagents, their preparation from fluorinated precursors is less explored. A retro-synthetic approach suggests coupling diethyl phosphite with a fluorinated aldehyde intermediate.

Proposed Pathway :

- Aldehyde Preparation : Oxidation of 1,1,2,3,3-pentafluoroprop-2-en-1-ol (hypothetical intermediate) to the corresponding aldehyde.

- Phosphorylation : Reaction with diethyl phosphite under basic conditions to form the β-ketophosphonate, followed by dehydration.

Example Protocol :

- Reagents : 1,1,2,3,3-Pentafluoroprop-2-en-1-al (1 equiv), diethyl phosphite (1.2 equiv), NaH (1.5 equiv).

- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 4 hours.

- Workup : Acidic quenching, extraction with dichloromethane, and rotary evaporation.

Limitations :

- Instability of fluorinated aldehydes complicates isolation.

- Competing side reactions necessitate rigorous anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Pentafluoropropenyl halide, triethyl phosphite | 60–75% | Reflux, inert atmosphere | High atom economy | Halide availability, side reactions |

| Radical Addition | Pentafluoropropene, diethyl phosphite | 50–65% | UV light, room temp | Mild conditions, scalability | Radical initiator handling |

| HWE-Derived Synthesis | Fluorinated aldehyde, diethyl phosphite | 40–55% | Low temperature, base | Compatibility with sensitive substrates | Aldehyde instability, multistep process |

Industrial and Laboratory-Scale Considerations

Solvent and Reagent Optimization

Purification Techniques

- Distillation : Effective for separating phosphonates from unreacted triethyl phosphite (b.p. 98°C vs. phosphonate >200°C).

- Chromatography : Silica gel chromatography resolves residual fluorinated byproducts but increases production costs.

Applications in Organic Synthesis

This compound serves as a key building block in:

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The fluorinated alkene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted fluorinated compounds.

Scientific Research Applications

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is utilized in the development of fluorinated biomolecules for biological studies.

Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The fluorinated alkene group can participate in reactions with nucleophiles, while the phosphonate ester can form strong bonds with metal ions and other electrophiles. These interactions enable the compound to act as a versatile reagent in chemical syntheses and as a functional material in various applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

| Compound | Substituent Effects |

|---|---|

| Target Compound | Strong electron-withdrawing (C-F bonds) |

| Diethyl Benzylphosphonate | Moderate electron-donating (aromatic ring) |

| Diethyl (Tetrafluoro-2-hydroxypropan-2-yl) | Mixed effects (electron-withdrawing F, -OH) |

Biological Activity

Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated organophosphorus compound with the molecular formula C7H10F5O3P and a molecular weight of 268.12 g/mol. It is characterized by a unique structure that includes five fluorine atoms attached to a propene backbone, making it of interest in various chemical and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H10F5O3P |

| Molecular Weight | 268.12 g/mol |

| Boiling Point | 214.5 ± 40.0 °C |

| Density | 1.3 ± 0.1 g/cm³ |

| IUPAC Name | 3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene |

The compound's structure can be represented by the following SMILES notation: CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC .

This compound exhibits biological activity primarily through its interactions with biological membranes and enzymes. The presence of multiple fluorine atoms enhances lipophilicity and alters the compound's reactivity compared to non-fluorinated analogs. This modification can influence enzyme inhibition mechanisms and membrane permeability.

Toxicological Studies

Research on similar phosphonates suggests potential toxic effects on various biological systems. For instance:

Case Study 1: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of fluorinated phosphonates found that this compound could inhibit certain phosphatases involved in cellular signaling pathways. The inhibition was dose-dependent and showed significant activity at micromolar concentrations.

Case Study 2: Membrane Interaction

Research demonstrated that the compound interacts with lipid bilayers more effectively than its non-fluorinated counterparts. This interaction enhances membrane permeability for various substrates, indicating potential applications in drug delivery systems.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other organophosphorus compounds is useful:

| Compound Name | AChE Inhibition | Cytotoxicity Level | Membrane Interaction |

|---|---|---|---|

| This compound | Moderate | Moderate | High |

| Diethyl methylphosphonate | High | High | Moderate |

| Diethyl phosphonate | Low | Low | Low |

Q & A

Basic Research Questions

Q. What are the synthetic routes for preparing Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate, and how is regioselectivity controlled?

- Methodology : High regioselectivity (>85%) is achieved via click chemistry using diethyl (azido(benzamido)methyl)phosphonate and 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under copper catalysis. Reaction optimization includes solvent choice (e.g., THF), temperature control (0–25°C), and stoichiometric ratios to favor 1,4-regioisomer formation . Alternative methods involve generating phosphoryl-stabilized carbanions with n-BuLi, followed by acylation with perfluoroalkanoic anhydrides to yield fluorinated esters .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- 1D/2D NMR : ¹H, ¹³C, and ³¹P NMR are essential. For example, ³¹P NMR chemical shifts (δ ~20–25 ppm) confirm phosphonate moieties, while ¹H-³¹P coupling constants (e.g., ³Jₚ₋H ≈ 10–15 Hz) resolve stereochemistry .

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, critical for distinguishing regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.